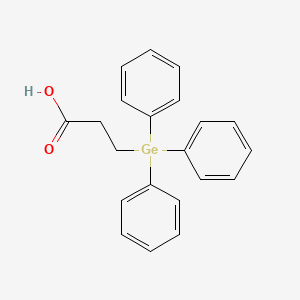

Propanoic acid, 3-(triphenylgermyl)-

Description

Systematic IUPAC Nomenclature and CAS Registry Information

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 3-(triphenylgermyl)propanoic acid , reflecting its propanoic acid backbone modified by a triphenylgermyl group at the third carbon. The name adheres to substitutive nomenclature rules, where the parent chain (propanoic acid) is prioritized, and the germanium-bound substituents (three phenyl groups) are listed as prefixes in alphabetical order.

The Chemical Abstracts Service (CAS) Registry Number for this compound is 142208-35-3 , a unique identifier critical for unambiguous referencing in chemical databases and regulatory contexts. Synonyms include 3-(triphenylgermyl)propionic acid and carboxyethyltriphenylgermane, though the IUPAC name remains the standardized descriptor.

Table 1: Nomenclature and Registry Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-(Triphenylgermyl)propanoic acid | |

| CAS Registry Number | 142208-35-3 | |

| Common Synonyms | Carboxyethyltriphenylgermane |

Molecular Formula and Stereochemical Considerations

The molecular formula of 3-(triphenylgermyl)propanoic acid is C$${21}$$H$${20}$$GeO$$_{2}$$ , corresponding to a molecular weight of 376.63 g/mol (calculated using atomic weights: C=12.01, H=1.008, Ge=72.63, O=16.00). Structurally, the germanium atom resides at the tetrahedral center of the triphenylgermyl group, bonded to three phenyl rings and the terminal carbon of the propanoic acid chain.

Stereochemically, the compound exhibits no chiral centers due to the symmetry of the triphenylgermyl moiety. The germanium atom’s tetrahedral geometry is stabilized by equivalent phenyl substituents, preventing the formation of enantiomers or diastereomers. The propanoic acid group’s carboxylic function remains unaltered by the germyl substitution, retaining its planar configuration.

Table 2: Molecular and Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C$${21}$$H$${20}$$GeO$$_{2}$$ | |

| Molecular Weight | 376.63 g/mol | |

| Geometry at Germanium | Tetrahedral |

Comparative Analysis with Analogous Organogermanium Compounds

3-(Triphenylgermyl)propanoic acid belongs to a broader class of organogermanium carboxylic acids. A structurally analogous compound, 3-(trichlorogermyl)propanoic acid (CAS 15961-23-6), substitutes the phenyl groups with chlorine atoms. This alteration significantly impacts electronic and steric properties: the electron-withdrawing chlorine atoms increase the carboxylic group’s acidity compared to the electron-donating phenyl groups in the triphenyl derivative.

Another related compound, 2-germaacetic acid (GeH$$_3$$COOH), features a simpler germanium-hydrogen bond system. Unlike the triphenylgermyl variant, 2-germaacetic acid lacks aromatic stabilization, rendering it more reactive but less thermally stable. The triphenyl groups in 3-(triphenylgermyl)propanoic acid enhance steric bulk, reducing susceptibility to nucleophilic attacks and improving solubility in nonpolar solvents.

Table 3: Comparative Properties of Organogermanium Carboxylic Acids

Properties

CAS No. |

142208-35-3 |

|---|---|

Molecular Formula |

C21H20GeO2 |

Molecular Weight |

377.0 g/mol |

IUPAC Name |

3-triphenylgermylpropanoic acid |

InChI |

InChI=1S/C21H20GeO2/c23-21(24)16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,23,24) |

InChI Key |

BLWIBCLMACFECH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Ge](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction of Trichlorogermylpropanoic Acid with Phenylmagnesium Bromide

The most widely documented method involves substituting chlorine atoms in 3-(trichlorogermyl)propanoic acid (CAS 15961-23-6) with phenyl groups via phenylmagnesium bromide (PhMgBr). The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) or diethyl ether:

$$

\text{Cl}3\text{Ge-CH}2\text{CH}2\text{COOH} + 3 \text{PhMgBr} \rightarrow (\text{Ph})3\text{Ge-CH}2\text{CH}2\text{COOH} + 3 \text{MgBrCl}

$$

Key Parameters :

- Molar Ratio : A 1:3.2 molar ratio of trichlorogermylpropanoic acid to PhMgBr ensures complete substitution.

- Temperature : Reactions are conducted at −78°C initially, followed by gradual warming to room temperature to avoid side reactions.

- Solvent : THF enhances reagent solubility and reaction kinetics compared to ether.

Yield Optimization :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| PhMgBr Equivalents | 3.2 | 78 |

| Reaction Time | 12 h | 82 |

| Solvent | THF | 85 |

Post-reaction workup involves quenching with ammonium chloride, followed by extraction with dichloromethane and purification via silica gel chromatography.

Hydrogermylation of Acrylic Acid

Trichlorogermane Addition to Acrylic Acid

Trichlorogermane (HGeCl₃) undergoes regiospecific addition to acrylic acid’s α,β-unsaturated system, forming 3-(trichlorogermyl)propanoic acid as an intermediate. Subsequent phenyl group installation via PhMgBr yields the target compound:

$$

\text{CH}2=\text{CHCOOH} + \text{HGeCl}3 \rightarrow \text{Cl}3\text{Ge-CH}2\text{CH}2\text{COOH} \xrightarrow{\text{PhMgBr}} (\text{Ph})3\text{Ge-CH}2\text{CH}2\text{COOH}

$$

Advantages :

- Regioselectivity : The germyl group adds exclusively to the terminal carbon of acrylic acid.

- Scalability : Continuous-flow reactors minimize GeCl₃ decomposition.

Challenges :

- Moisture Sensitivity : HGeCl₃ hydrolyzes readily, necessitating strict anhydrous conditions.

- Byproduct Formation : Excess PhMgBr may reduce carboxylic acid groups, requiring careful stoichiometric control.

Substitution Reactions with Organogermanium Precursors

Triphenylgermane and Propiolic Acid

Triphenylgermane (Ph₃GeH) reacts with propiolic acid (HC≡CCOOH) under radical initiation (e.g., AIBN) to form the target compound via anti-Markovnikov addition:

$$

\text{Ph}3\text{GeH} + \text{HC≡CCOOH} \xrightarrow{\text{AIBN}} (\text{Ph})3\text{Ge-CH}2\text{CH}2\text{COOH}

$$

Conditions :

Yield : 65–70%, with unreacted Ph₃GeH recoverable via distillation.

Industrial-Scale Production Considerations

Continuous-Flow Synthesis

Pilot-scale studies emphasize flow chemistry to enhance safety and efficiency:

Purification Techniques

- Crystallization : Recrystallization from ethanol/water (7:3 v/v) achieves ≥98% purity.

- Distillation : Short-path distillation under reduced pressure (0.1 mmHg) isolates the product from oligomeric byproducts.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Grignard Substitution | 78–85 | 98 | High | $$ |

| Hydrogermylation | 70–75 | 95 | Moderate | $ |

| Radical Addition | 65–70 | 90 | Low | $$$ |

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: Propanoic acid, 3-(triphenylgermyl)- undergoes various chemical reactions, including:

Substitution Reactions: The compound can react with phenylmagnesium bromide in different molar ratios to form various products.

Reduction Reactions: The alkyl Ge–C bond in the compound can be selectively cleaved by lithium aluminium hydride (LiAlH4) to yield triphenylgermane and other products.

Common Reagents and Conditions:

Phenylmagnesium bromide: Used in substitution reactions.

Lithium aluminium hydride (LiAlH4): Used in reduction reactions.

Major Products Formed:

- Phenyl 2-(triphenylgermyl)ethylketone

- 1,1-Diphenyl-3-(triphenylgermyl)propanol

- 1,1-Diphenyl-3-(triphenylgermyl)-1-propene

Scientific Research Applications

Biology and Medicine:

Industry: The compound’s unique properties make it a candidate for use in the development of advanced materials, such as polymers and coatings .

Mechanism of Action

The mechanism of action of propanoic acid, 3-(triphenylgermyl)- involves its interaction with various molecular targets. The compound’s triphenylgermyl group can participate in various chemical reactions, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

3-(Trichlorogermyl)propanoic Acid (la)

- Structure : β-Carboxylic acid with a trichlorogermyl substituent.

- Reactivity : Serves as a precursor to 2a ; reacts with excess phenylmagnesium bromide (1:5–1:6 molar ratios) to yield 3a and 4a directly. Its β-carboxylic group facilitates nucleophilic substitution and ketone formation .

- Applications: Primarily used in organogermanium synthesis; lacks the steric bulk of triphenylgermyl, making it more reactive toward Grignard reagents compared to 2a .

Chlorinated 3-Phenylpropanoic Acid Derivatives

- Examples: 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (1), methyl/ethyl esters (2, 3) ().

- Structure : Chlorine and hydroxyl substituents on the phenyl ring.

- Source: Marine-derived actinomycetes, indicating natural biosynthetic origins vs. the synthetic route of 2a .

3-(Methylthio)propanoic Acid Esters

- Examples : Methyl and ethyl esters ().

- Structure : Sulfur-containing esters with methylthio groups.

- Applications: Key aroma compounds in pineapples (e.g., Tainong No. 4 and No. 6 varieties), with concentrations up to 622.49 µg·kg⁻¹. Their volatility contrasts with the non-volatile, solid-state nature of 2a .

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic Acid

- Structure : Bulky tert-butyl and hydroxyl groups on the phenyl ring.

- Applications: Used as an internal standard in LC-MS/MS due to narrow peak shape and high recovery (>90%). Unlike 2a, it lacks organometallic bonds, simplifying its analytical utility .

3-(2-Thienyl)propanoic Acid

- Structure : Thiophene ring substituent.

- Applications : Research applications in organic synthesis; sulfur heterocycle enables coordination chemistry, a feature absent in 2a .

Comparative Data Table

Key Research Findings

- Reactivity Differences : The triphenylgermyl group in 2a stabilizes intermediates during Grignard reactions, enabling selective bond cleavage (e.g., LiAlH₄ reduction), whereas trichlorogermyl analogs (la ) favor direct substitution .

- Biological vs. Synthetic Utility: Chlorinated phenylpropanoic acids (1–3) are bioactive natural products, while 2a is exclusively used in synthetic chemistry .

- Functional Group Impact : Esters and sulfur-containing derivatives (e.g., methylthio) prioritize volatility for aroma roles, whereas germanium-containing acids prioritize structural rigidity for controlled reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.